molecular formula C13H17N3O4S2 B6626029 2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide

2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B6626029
M. Wt: 343.4 g/mol
InChI Key: FUWCTFOEBCBGBX-UHFFFAOYSA-N
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Description

2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide is a complex organic compound that features both imidazole and sulfonamide functional groups Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while sulfonamide is a functional group characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method for synthesizing imidazoles involves the reaction of glyoxal, formaldehyde, and ammonia . The imidazole ring is then functionalized with an ethylsulfonyl group through a nucleophilic substitution reaction.

The next step involves the introduction of the N,N-dimethylbenzenesulfonamide moiety. This can be achieved by reacting the functionalized imidazole with N,N-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction conditions typically require an inert atmosphere and moderate temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the sulfonamide group can form hydrogen bonds with amino acid residues, further stabilizing the compound-enzyme complex .

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Compounds such as metronidazole and clotrimazole, which also contain the imidazole ring.

    Sulfonamide derivatives: Compounds like sulfanilamide and sulfamethoxazole, which feature the sulfonamide group.

Uniqueness

2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide is unique due to the combination of both imidazole and sulfonamide functional groups in a single molecule. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .

Properties

IUPAC Name

2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S2/c1-15(2)22(19,20)13-6-4-3-5-12(13)21(17,18)10-9-16-8-7-14-11-16/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWCTFOEBCBGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1S(=O)(=O)CCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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